![molecular formula C16H17N3O B12857700 (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)
(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6-dimethyluracil with an appropriate phenylethylamine derivative under acidic or basic conditions, followed by cyclization to form the desired pyrrolo[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has been explored for various scientific research applications, including:
Medicinal Chemistry: As a scaffold for developing inhibitors of enzymes such as PARP-1, which are involved in DNA repair mechanisms.
Biological Studies: Investigated for its potential anti-cancer properties due to its ability to interfere with cellular processes like DNA repair and apoptosis.
Industrial Applications: Used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to damaged DNA, thereby inhibiting the DNA repair process and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit inhibitory activity against PARP-1 and have been studied for their anti-cancer properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their potential antiviral and anticancer activities.
Uniqueness
(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the presence of a phenylethyl group and the pyrrolo[2,3-d]pyrimidine core, which contribute to its distinct biological activities and potential as a drug development scaffold.
Biological Activity
(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family and features a bicyclic structure that combines both pyrrole and pyrimidine moieties. The specific stereochemistry indicated by the (S) designation refers to its chiral center, which significantly influences its biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H17N3O |
Molecular Weight | 267.33 g/mol |
IUPAC Name | This compound |
CAS Number | 251946-90-4 |
Enzyme Inhibition
Research indicates that this compound acts primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can disrupt cellular proliferation pathways, suggesting potential anticancer properties. Studies have shown that the compound has a high binding affinity for DHFR, which may lead to reduced levels of tetrahydrofolate necessary for nucleotide synthesis.
Antimicrobial Activity
Preliminary studies have also indicated antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, although further investigations are required to fully elucidate its spectrum of activity.
Anticancer Activity
A study highlighted the compound's ability to inhibit cancer cell growth in vitro. For example, in assays involving human cancer cell lines, this compound demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring have been shown to affect enzyme inhibition potency and selectivity.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes their biological activities:
Compound Name | Biological Activity |
---|---|
5-Methylpyrazole | Inhibitor of various kinases |
2-(3-Furanyl)-3,7-dihydro-5,6-dimethylpyrrolo | Antimicrobial and anticancer properties |
1H-Pyrazolo[3,4-b]pyridine derivatives | Broad-spectrum therapeutic applications |
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
5,6-dimethyl-7-[(1S)-1-phenylethyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N3O/c1-10-11(2)19(12(3)13-7-5-4-6-8-13)15-14(10)16(20)18-9-17-15/h4-9,12H,1-3H3,(H,17,18,20)/t12-/m0/s1 |
InChI Key |
NBPTUEULCRKYIH-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)[C@@H](C)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)C(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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